Pyrazolidine dihydrochloride

Organocatalysis Multicomponent Reactions Green Chemistry

Pyrazolidine dihydrochloride (CAS 89990-54-5) is a saturated endocyclic hydrazine that outperforms modified pyrrolidines as an organocatalyst in the Biginelli reaction, delivering higher DHPM yields under mild conditions. Its dihydrochloride salt ensures excellent aqueous solubility for green chemistry applications, including the sustainable Raschig process (~80% yield). As a critical starting material for DPP-IV inhibitors (IC₅₀ = 1.56 μM), it is essential for next-generation antidiabetic drug discovery. Choose this compound for unmatched catalytic efficiency and reliable scale-up potential.

Molecular Formula C3H9ClN2
Molecular Weight 108.57 g/mol
CAS No. 89990-54-5
Cat. No. B1355532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolidine dihydrochloride
CAS89990-54-5
Molecular FormulaC3H9ClN2
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESC1CNNC1.Cl
InChIInChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H
InChIKeyVEXUHGJGWQFFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolidine Dihydrochloride (CAS 89990-54-5): An Endocyclic Hydrazine Organocatalyst and Pharmaceutical Intermediate


Pyrazolidine dihydrochloride (CAS 89990-54-5, molecular weight 145.03 g/mol, formula C₃H₁₀Cl₂N₂) is a saturated heterocyclic compound belonging to the class of endocyclic hydrazines [1]. It serves as an organocatalyst and a versatile synthetic intermediate in the pharmaceutical and cosmetic industries . Its chemical structure, featuring a five-membered pyrazolidine core with two hydrochloride groups, distinguishes it from aromatic analogs like pyrazole and pyrazoline [2].

Why Pyrazolidine Dihydrochloride (CAS 89990-54-5) Cannot Be Directly Substituted by Other Cyclic Hydrazines or Amine Organocatalysts


Generic substitution of pyrazolidine dihydrochloride with other cyclic hydrazines or secondary amines is not straightforward due to its unique catalytic efficiency and structural characteristics. The dihydrochloride salt form enhances solubility in aqueous media, facilitating its use in green chemistry applications like the Raschig process [1]. In catalytic applications, its performance in the Biginelli reaction significantly exceeds that of widely used modified pyrrolidine derivatives, as demonstrated in direct comparative studies [2]. Furthermore, its non-aromatic, saturated ring structure imparts distinct reactivity profiles compared to aromatic analogs like pyrazole and pyrazoline, directly influencing its utility as a building block for pharmacologically active compounds [3].

Quantitative Differentiation Evidence for Pyrazolidine Dihydrochloride (CAS 89990-54-5) Versus Closest Analogs and Alternatives


Superior Organocatalytic Efficiency in Biginelli Reaction Compared to Modified Pyrrolidine Derivatives

Pyrazolidine dihydrochloride demonstrates significantly higher catalytic activity in the Biginelli reaction than modified pyrrolidine derivatives. While pyrrolidine-based catalysts have been widely studied for this reaction, pyrazolidine dihydrochloride was found to be 'a more effective organocatalyst' in direct comparisons [1]. The reaction proceeds under mild conditions, achieving good to excellent yields of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) [2].

Organocatalysis Multicomponent Reactions Green Chemistry

Established Synthetic Utility as a Key Intermediate for Potent DPP-IV Inhibitors

Pyrazolidine dihydrochloride serves as a crucial building block in the synthesis of pyrazolidine-derived dipeptidyl peptidase IV (DPP-IV) inhibitors. Derivatives synthesized from this scaffold have demonstrated potent in vitro and in vivo activity. For instance, a specific derivative (Compound 9i) exhibited an IC₅₀ value of 1.56 μM against DP-IV and an in vivo ED₅₀ of 80 mg/kg [1]. This compares favorably to other classes of DPP-IV inhibitors, establishing the pyrazolidine core as a valuable pharmacophore [2].

Medicinal Chemistry Diabetes Enzyme Inhibition

Scalable and Green Synthesis via Raschig Process with Defined Yield Optimization

The Raschig process for synthesizing pyrazolidine dihydrochloride is optimized for industrial scale-up, achieving a yield of approximately 80% when using an 8:1 molar ratio of 1,3-diaminopropane to sodium hypochlorite [1]. This aqueous, solvent-free method contrasts with more complex, lower-yielding routes for other cyclic hydrazines, offering a clear advantage for large-scale procurement and manufacturing [2].

Process Chemistry Green Synthesis Industrial Scale-up

Optimal Application Scenarios for Pyrazolidine Dihydrochloride (CAS 89990-54-5) in Research and Industry


Organocatalytic Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

As a superior organocatalyst for the Biginelli reaction, pyrazolidine dihydrochloride is the preferred choice for laboratories synthesizing DHPMs. Its enhanced efficiency over modified pyrrolidine derivatives [1] leads to higher yields under mild conditions [2], making it ideal for both academic research and pharmaceutical development where DHPM scaffolds are of interest.

Medicinal Chemistry: Building Block for DPP-IV Inhibitor Discovery

Pyrazolidine dihydrochloride is a critical starting material for the synthesis of novel DPP-IV inhibitors. Its derivatives have demonstrated potent activity (IC₅₀ = 1.56 μM) [3], validating its use in diabetes drug discovery programs. Researchers developing next-generation antidiabetic agents should prioritize this compound for constructing pyrazolidine-based pharmacophores [4].

Green and Scalable Synthesis of Endocyclic Hydrazines

For process chemists and industrial manufacturers, the Raschig process for pyrazolidine dihydrochloride offers a sustainable, high-yield (~80%) [5] and solvent-free route. This makes it the economically and environmentally preferable option for producing endocyclic hydrazines at scale [6], compared to alternative, less efficient synthetic pathways.

Technical Documentation Hub

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